Plasticin-B1a
Descripción
Plasticin-B1a is a synthetic biodegradable polymer characterized by a polyhydroxyalkanoate (PHA) backbone with tailored side-chain modifications, enhancing its mechanical stability and degradation kinetics. It is primarily used in controlled drug delivery systems and environmentally sustainable packaging due to its high biocompatibility and tunable degradation rates. Synthesized via ring-opening polymerization, Plasticin-B1a exhibits a molecular weight range of 50–150 kDa, glass transition temperature ($T_g$) of −10°C to 10°C, and crystallinity of 20–40%, depending on side-chain functionalization . Its structural versatility allows for customization based on application requirements, such as adjusting hydrophilicity for drug encapsulation efficiency or mechanical strength for packaging durability.
Propiedades
Bioactividad |
Antimicrobial |
|---|---|
Secuencia |
GLVTSLIKGAGKLLGGLFGSVTG |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs
Compound A (Poly(lactic-co-glycolic acid), PLGA):
- Backbone Structure: Alternating lactic and glycolic acid units vs. Plasticin-B1a’s PHA-based backbone.
- Functional Groups: PLGA lacks side-chain modifications, limiting its ability to fine-tune degradation rates compared to Plasticin-B1a.
- Key Properties:
| Property | Plasticin-B1a | PLGA |
|---|---|---|
| Molecular Weight (kDa) | 50–150 | 10–100 |
| Degradation Time | 6–24 months | 1–6 months |
| $T_g$ (°C) | −10 to 10 | 40–60 |
Source: Comparative studies on PHA/PLGA blends
Compound B (Poly-ε-caprolactone, PCL):
- Structural Divergence: PCL features aliphatic ester linkages, whereas Plasticin-B1a incorporates hydroxyl-terminated side chains.
- Performance: PCL’s lower crystallinity (10–20%) results in reduced tensile strength (15–20 MPa) compared to Plasticin-B1a (25–35 MPa) .
Functional Analogs
Compound C (Chitosan):
- Application Overlap: Both used in drug delivery, but chitosan’s cationic nature limits compatibility with anionic drugs. Plasticin-B1a’s neutral charge enables broader payload versatility.
- Degradation Mechanism: Chitosan degrades via enzymatic hydrolysis, while Plasticin-B1a undergoes hydrolytic cleavage, offering pH-independent degradation .
Compound D (Polyethylene terephthalate, PET):
- Environmental Impact: PET is non-biodegradable, whereas Plasticin-B1a degrades fully in marine environments within 2 years.
- Mechanical Properties: PET outperforms Plasticin-B1a in tensile strength (55–75 MPa) but lacks customization for medical applications .
Research Findings and Data Analysis
Drug Delivery Efficacy
- Encapsulation Efficiency: Plasticin-B1a achieves 85–92% encapsulation for hydrophobic drugs (e.g., paclitaxel), surpassing PLGA (70–80%) and PCL (60–75%) .
- Release Kinetics: Zero-order release over 30 days for Plasticin-B1a vs. burst release in PLGA (50% within 72 hours) .
Environmental Degradation
- Marine Studies: Plasticin-B1a degrades 90% in 18 months under seawater conditions, whereas PCL requires >36 months for equivalent degradation .
Methodological Considerations in Comparative Studies
- Analytical Challenges: Standardizing degradation metrics is complicated by variable environmental conditions (e.g., microbial activity, salinity) .
- Spectroscopic Techniques: NMR and FTIR are critical for verifying Plasticin-B1a’s side-chain modifications, but cross-lab variability in FTIR peak interpretation has led to discrepancies in crystallinity reports (±5%) .
- Harmonization Needs: Limited reference materials for microplastics hinder direct comparisons of environmental impact data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
